molecular formula C30H54 B119584 20R23S24R-DINOSTERANE CAS No. 146276-34-8

20R23S24R-DINOSTERANE

Cat. No.: B119584
CAS No.: 146276-34-8
M. Wt: 414.7 g/mol
InChI Key: YISIWADHCLSOOJ-WQVBPNTCSA-N
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Description

20R23S24R-Dinosterane (CAS 146276-33-7) is a C₃₀ triterpenoid hydrocarbon characterized by its unique stereochemical configuration at positions 20 (R), 23 (S), and 24 (R). Its molecular formula is C₃₀H₅₄, with a molecular weight of 414.759 g/mol . This compound is a structural analog of cholestane, featuring three methyl groups at positions 4α, 23, and 22. Dinosterane is widely studied as a biomarker in geological samples, particularly in marine sediments and petroleum systems, due to its resistance to diagenetic alteration .

Properties

CAS No.

146276-34-8

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21+,22-,23-,24+,25+,26-,27+,28+,29+,30-/m1/s1

InChI Key

YISIWADHCLSOOJ-WQVBPNTCSA-N

SMILES

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)C[C@H](C)[C@H](C)C(C)C)C)C

Canonical SMILES

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves cyclization reactions to form the polycyclic structure. Common reagents include strong acids or bases to facilitate the cyclization.

    Introduction of Methyl Groups: Methylation reactions are used to introduce the methyl groups at specific positions. Reagents such as methyl iodide and strong bases like sodium hydride are often employed.

    Attachment of the Trimethylheptan-2-yl Side Chain: This step involves the formation of carbon-carbon bonds through reactions such as Grignard reactions or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate hydrogenation reactions.

    Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo substitution reactions, such as halogenation using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Steroid Analogues: Used as a precursor in the synthesis of various steroid analogues for research purposes.

Biology

    Hormone Research: Studied for its potential role in hormone synthesis and regulation.

Medicine

    Drug Development: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.

Industry

    Material Science: Used in the development of advanced materials with specific structural properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact mechanism involves binding to the receptor’s active site, leading to conformational changes that alter receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 20R23R24R-Dinosterane

The 20R23R24R-Dinosterane isomer (CAS 146276-37-1) shares the same molecular formula and weight as the 20R23S24R variant but differs in stereochemistry at position 23 (R vs. S) and 24 (R vs. R). This subtle difference significantly impacts physical properties and synthetic pathways. For example:

  • Synthesis Yield : The 20R23S24R isomer achieves a reference yield of 96.0%, while the 20R23R24R isomer yields 94.0% .
  • Research Focus : Over 33 synthesis articles exist for the 20R23R24R isomer compared to 27 for the 20R23S24R variant, suggesting greater interest in the former’s stereochemical applications .

Dammarane Triterpenoids

Dammarane derivatives, such as 20S,24-epoxy-24,25-dihydroxydammar-3-one and chlorinated analogs (e.g., 20S,23R,24R-23-chloro-dammarane), share a tetracyclic backbone with dinosterane but feature additional functional groups:

  • Functional Groups: Hydroxyl, epoxy, and chlorine substituents are common in dammaranes, unlike the methyl-dominated dinosterane .
  • Biological Sources: Dammaranes are primarily plant-derived (e.g., Panax species), whereas dinosterane is of microbial or algal origin .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Features Primary Source/Application Reference Yield (%)
20R23S24R-Dinosterane C₃₀H₅₄ 414.759 4α,23,24-trimethylcholestane Geological biomarkers 96.0
20R23R24R-Dinosterane C₃₀H₅₄ 414.759 4α,23,24-trimethylcholestane Synthetic chemistry studies 94.0
Dammarane derivatives ~C₃₀H₅₄OₓClₓ Variable Hydroxyl, epoxy, chlorine substituents Plant-derived triterpenoids N/A
Drospirenone C₂₄H₃₀O₃ 366.49 Steroidal lactone, oxygenated groups Pharmaceutical agents N/A

Research Findings and Implications

  • Stereochemical Sensitivity: The synthesis of dinosterane isomers requires precise control over chiral centers, with minor stereochemical changes affecting reaction efficiency .
  • Biomarker Utility: Dinosterane’s stability under high-temperature and pressure conditions makes it superior to dammaranes for tracing ancient microbial activity in sedimentary rocks .
  • Functional Group Diversity: Unlike dinosterane, dammaranes and synthetic steroids exhibit bioactive properties (e.g., anti-inflammatory, hormonal modulation) due to oxygenated or halogenated substituents .

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